molecular formula C16H15NO3 B2869070 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide CAS No. 301306-98-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No.: B2869070
CAS No.: 301306-98-9
M. Wt: 269.3
InChI Key: KMRRJSRKNNMCST-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzodioxane ring fused to a benzamide moiety, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamides with various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antibacterial and antifungal properties, showing potential as a therapeutic agent against various microbial infections.

    Medicine: Explored for its potential as an enzyme inhibitor, particularly against enzymes like lipoxygenase and cholinesterase, which are targets for anti-inflammatory and neuroprotective drugs.

    Industry: Utilized in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby exerting its therapeutic effects. The benzodioxane ring and benzamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)16(18)17-13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRRJSRKNNMCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322136
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301306-98-9
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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